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Compound of Interest

Compound Name: Raltegravir Potassium

Cat. No.: B1684573

Head-to-Head Comparison: Long-Acting
Raltegravir and Cabotegravir Formulations

A detailed analysis for researchers and drug development professionals.

The advent of long-acting injectable antiretrovirals marks a paradigm shift in the management
and prevention of HIV-1 infection, offering a promising alternative to daily oral regimens and
addressing challenges of adherence. Among the integrase strand transfer inhibitors (INSTIs),
Raltegravir and Cabotegravir have been developed into long-acting formulations. While no
head-to-head clinical trials have directly compared these two long-acting agents, this guide
provides a comprehensive comparison based on available preclinical and clinical data,
focusing on their formulation, pharmacokinetics, efficacy, and safety profiles.

Mechanism of Action: A Shared Pathway

Both Raltegravir and Cabotegravir are integrase strand transfer inhibitors (INSTIs).[1][2] They
target the HIV-1 integrase enzyme, a crucial component for viral replication. By binding to the
active site of integrase, these drugs prevent the covalent insertion, or "integration,” of the viral
DNA into the host cell's genome. This action effectively halts the HIV replication cycle.
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Figure 1: Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs).

Formulation and Administration

The long-acting formulations of Raltegravir and Cabotegravir differ significantly in their

composition and stage of development.
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Feature

Long-Acting Raltegravir

Long-Acting Cabotegravir

Formulation Type

Nanosuspension for
subcutaneous injection

(preclinical)

Nanosuspension for

intramuscular injection

Composition

Milled y-irradiated raltegravir
reconstituted in a sterile
vehicle containing

polyethylene glycol 3350,

polysorbate 80, and mannitol.

[3]

Sterile aqueous suspension of
crystalline cabotegravir free
acid nanoparticles (approx.
200 nm) with polysorbate 20,
polyethylene glycol 3350, and

mannitol.[1]

Administration

Subcutaneous injection (in

preclinical studies).[4]

Intramuscular injection.[1]

Development Stage

Preclinical

Clinically approved for HIV

treatment and prevention.

Pharmacokinetic Profile

Pharmacokinetic data for long-acting Raltegravir is derived from animal studies, while extensive
human data is available for long-acting Cabotegravir from various clinical trials.
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Long-Acting Raltegravir

Long-Acting Cabotegravir

Parameter
(Rhesus Macaques) (Humans - HPTN 083)
) 600 mg intramuscular injection
160 mg single subcutaneous )
Dose every 8 weeks (after loading

injection.[4]

doses).[5]

Time to Peak Concentration

(Tmax)

Not explicitly stated, but
plasma concentrations were
comparable to human oral

doses at 2 weeks.[4]

Approximately 7 days after

injection.

Half-life (t1/2)

Not explicitly stated, but
sustained plasma

concentrations were observed.

5.6 to 11.5 weeks.

Plasma Concentration

Two weeks post-injection,
plasma concentration was
comparable to 400 mg oral

twice daily in humans.[4]

Geometric mean plasma
concentrations were 2.90
pg/mL at 1 week and 1.86
pg/mL at 4 weeks after the first

injection.[6]

Efficacy

The efficacy of long-acting Raltegravir has been demonstrated in preclinical models of HIV

prevention, whereas long-acting Cabotegravir has proven its efficacy in large-scale human

clinical trials for both HIV prevention (PrEP) and treatment.

Long-Acting Raltegravir: Preclinical Efficacy

In a study using humanized BLT mice, a single subcutaneous dose of long-acting Raltegravir

provided significant protection against two high-dose vaginal HIV challenges administered one

and four weeks after the injection.[4] The study also showed suppression of viral RNA in the

plasma and cervico-vaginal fluids of already infected mice.[4]

Long-Acting Cabotegravir: Clinical Efficacy

For HIV Prevention (PrEP):
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The HPTN 083 trial, a phase 2b/3 study, demonstrated that long-acting injectable Cabotegravir

was superior to daily oral emtricitabine/tenofovir disoproxil fumarate (TDF/FTC) for HIV

prevention in cisgender men and transgender women who have sex with men.[7][8] The HIV

incidence was 66% lower in the Cabotegravir group compared to the TDF/FTC group.[6]

For HIV Treatment:

The ATLAS-2M study, a phase 3b trial, showed that long-acting Cabotegravir in combination

with long-acting Rilpivirine, administered every 8 weeks, was non-inferior to the every 4-week

dosing schedule for maintaining viral suppression in adults with HIV-1 infection.[9] At 152

weeks, 87% of participants in the every-8-week arm maintained HIV-1 RNA <50 copies/mL.[9]

Safety and Tolerability

The safety profiles of the two long-acting formulations have been evaluated in their respective

study settings.

Feature

Long-Acting Raltegravir
(Preclinical)

Long-Acting Cabotegravir
(Clinical Trials)

Observed Adverse Events

Well-tolerated in mice and
rhesus macaques with no
significant adverse events
reported in the cited study.[4]

The most common adverse
events are injection site
reactions (ISRs), including
pain, swelling, and nodules.
[10] Other reported side effects
include headache, fever, and
rash.[10]

Injection Site Reactions

Not a focus of the preclinical

reports.

Frequent, but generally mild to
moderate and transient.
Discontinuation due to ISRs is

uncommon.[10]

Long-term Safety

Not established.

Long-term data from clinical
trials suggest a favorable
safety profile with no new
safety signals emerging over
time.[9]
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Experimental Protocols
Long-Acting Raltegravir Preclinical Study

e Animal Models: Humanized bone marrow-liver-thymus (BLT) mice and rhesus macaques
were used.[4]

o Drug Administration: A single subcutaneous injection of a nanosuspension of Raltegravir was
administered.[4]

» Efficacy Assessment:

o Prevention: Mice were challenged vaginally with high doses of HIV-1 at 1 and 4 weeks
post-injection. Plasma viral load was monitored to determine protection.[4]

o Treatment: Infected mice received a single dose, and viral RNA in plasma and cervico-
vaginal lavage was measured.[4]

e Pharmacokinetic Analysis: Raltegravir concentrations in plasma and tissues were analyzed
using tandem mass spectrometry.[4]

HPTN 083 Clinical Trial (Long-Acting Cabotegravir for
PrEP)
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Figure 2: HPTN 083 Study Design Workflow.

Study Design: A phase 2b/3 double-blind, double-dummy, randomized controlled trial.[5]

Participants: HIV-uninfected cisgender men and transgender women who have sex with
men.[5]

Intervention: Participants were randomized to receive either long-acting injectable
Cabotegravir and placebo oral TDF/FTC, or active oral TDF/FTC and placebo injections.[5]

Efficacy Endpoint: The primary endpoint was the incidence of HIV-1 infection.[7]

Safety and Tolerability Assessment: Adverse events, including injection site reactions, were
systematically collected and graded.[10]
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o Pharmacokinetic Sampling: Plasma samples were collected at specified time points to
measure Cabotegravir concentrations using validated liquid chromatography-tandem mass
spectrometry assays.[5]

Conclusion

Long-acting formulations of Raltegravir and Cabotegravir represent significant advancements
in antiretroviral therapy. While both are integrase inhibitors, their development and available
data are at different stages. Long-acting Cabotegravir is a clinically proven, effective, and
generally well-tolerated option for both HIV prevention and treatment, supported by a robust
body of evidence from large-scale clinical trials. Long-acting Raltegravir has shown promise in
preclinical studies, demonstrating a favorable pharmacokinetic profile and efficacy in animal
models. Further clinical development will be necessary to establish its role in the landscape of
long-acting antiretrovirals. The absence of a direct head-to-head clinical trial necessitates that
any comparison be made with the understanding that the data for each agent are derived from
different study populations and designs. Future research, potentially including direct
comparative studies, will be invaluable in further delineating the relative merits of these long-
acting formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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